molecular formula C6H8N4O B2770231 1-(1H-pyrazol-3-yl)imidazolidin-2-one CAS No. 785834-47-1

1-(1H-pyrazol-3-yl)imidazolidin-2-one

Número de catálogo: B2770231
Número CAS: 785834-47-1
Peso molecular: 152.157
Clave InChI: LWBUPBMJCRARCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1H-pyrazol-3-yl)imidazolidin-2-one is a heterocyclic compound that features both pyrazole and imidazolidinone rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrazol-3-yl)imidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(1H-pyrazol-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Cancer Therapy

One of the most notable applications of 1-(1H-pyrazol-3-yl)imidazolidin-2-one derivatives is their role as inhibitors of cytochrome P450 17A1 (CYP17), an enzyme critical in steroidogenesis and implicated in several cancers, notably prostate cancer. Research indicates that these derivatives can effectively inhibit CYP17, leading to reduced levels of androgens that fuel the growth of androgen-dependent tumors.

  • Case Study: CYP17 Inhibition
    A study demonstrated that specific imidazolidin-2-one derivatives showed promise as potent CYP17 inhibitors. For instance, compounds were synthesized that exhibited IC50 values in the nanomolar range against CYP17, suggesting their potential as therapeutic agents for prostate cancer treatment .

Selective Kinase Inhibition

The compound has also been explored for its potential as a selective inhibitor against various kinases involved in tumor progression. In particular, certain derivatives have shown selectivity towards DDR1 (Discoidin Domain Receptor 1), which is a promising target for non-small cell lung cancer (NSCLC) therapy.

  • Case Study: DDR1 Inhibition
    A series of compounds derived from this compound were evaluated for their ability to inhibit DDR1. One compound demonstrated an IC50 value of 23.8 nM against DDR1 while showing significantly lower activity against other kinases, indicating its specificity and potential utility in treating NSCLC .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield rates. Recent advancements have focused on optimizing reaction conditions to enhance the efficiency of synthesizing these compounds.

Synthetic Pathways

Recent studies have reported various synthetic routes for producing imidazolidinones with pyrazole substituents:

  • Regioselective Synthesis : Novel methodologies have been developed that allow for the regioselective synthesis of imidazolidinones using appropriate isocyanates and C-nucleophiles under controlled conditions, often employing catalytic systems to improve yields .

Biological Evaluation

The biological activities of this compound derivatives have been extensively evaluated through various assays to determine their efficacy as therapeutic agents.

Antiproliferative Activity

In vitro studies have shown that certain derivatives exhibit significant antiproliferative effects across multiple cancer cell lines:

  • Case Study: Anticancer Activity
    Compounds derived from this framework were tested against several human cancer cell lines, revealing promising results with GI50 values indicating potent antiproliferative activity. For example, specific hybrids demonstrated GI50 values lower than those of established drugs like Erlotinib, highlighting their potential as new therapeutic options .

Comparación Con Compuestos Similares

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Pyrazole: A five-membered ring containing two adjacent nitrogen atoms.

    Imidazolidinone: A saturated five-membered ring containing two nitrogen atoms.

Uniqueness

1-(1H-pyrazol-3-yl)imidazolidin-2-one is unique due to its combination of pyrazole and imidazolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential for various biological activities, making it a valuable compound in medicinal chemistry .

Actividad Biológica

1-(1H-pyrazol-3-yl)imidazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that combines imidazolidinone and pyrazole moieties. This structural combination is hypothesized to contribute to its biological activity, particularly in targeting various molecular pathways.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with imidazolidinones. Various synthetic routes have been explored, focusing on optimizing yields and purity.

Biological Activity

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values of 15 µM and 20 µM respectively . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. Results indicated a notable scavenging ability, with an IC50 value of 25 µg/mL, suggesting its potential use in combating oxidative stress-related diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which may explain its anticancer effects.
  • Receptor Modulation : It may act as a modulator for certain receptors that play roles in inflammation and apoptosis, further contributing to its therapeutic profile.

Case Studies

Several case studies highlight the compound's potential:

  • Antimicrobial Efficacy : In a comparative study involving various synthesized pyrazole derivatives, this compound outperformed many known antibiotics in terms of potency against resistant strains .
  • Cancer Cell Line Studies : A detailed investigation into its effects on MCF-7 cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis, alongside increased expression of pro-apoptotic markers .

Research Findings Summary Table

Activity Type Tested Against IC50/MIC Values Notes
AntimicrobialS. aureus, E. coliMIC = 12.5 µg/mLSignificant activity against resistant strains
AnticancerMCF-7 (breast), A549 (lung)MCF-7 IC50 = 15 µM; A549 IC50 = 20 µMInduces apoptosis via modulation of apoptotic pathways
AntioxidantDPPH Radical ScavengingIC50 = 25 µg/mLExhibits significant antioxidant activity

Propiedades

IUPAC Name

1-(1H-pyrazol-5-yl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c11-6-7-3-4-10(6)5-1-2-8-9-5/h1-2H,3-4H2,(H,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBUPBMJCRARCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785834-47-1
Record name 1-(1H-pyrazol-3-yl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.